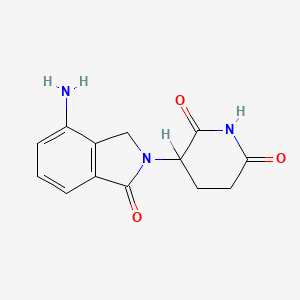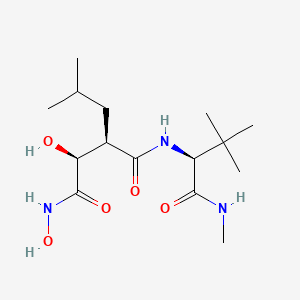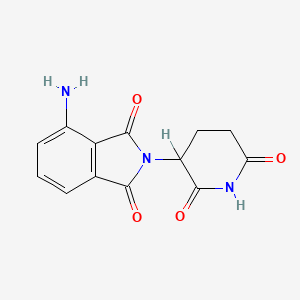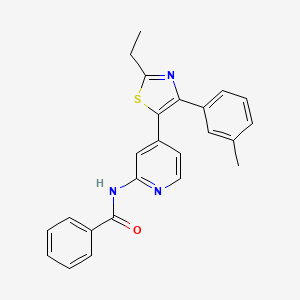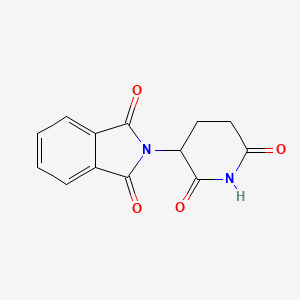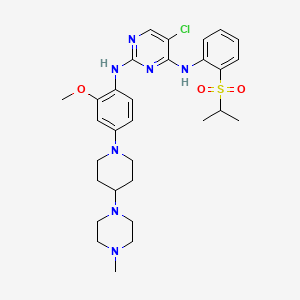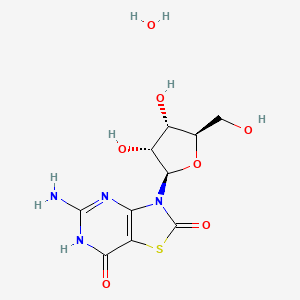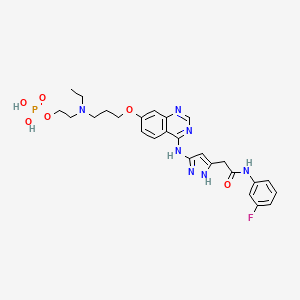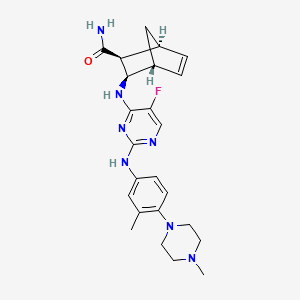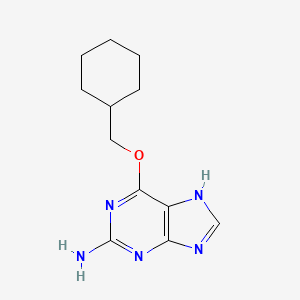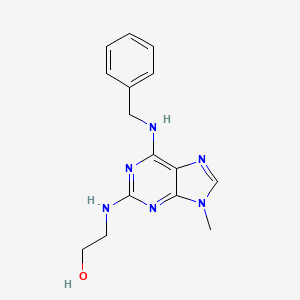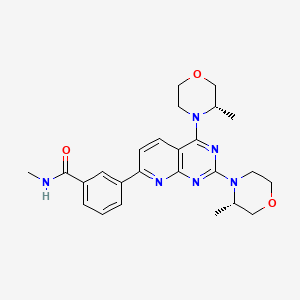
Vistusertib
Overview
Description
Mechanism of Action
Target of Action
AZD2014, also known as Vistusertib or AZD-2014, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is an atypical serine-threonine kinase that plays a critical role in regulating major cellular functions, such as nutrient sensing, growth, and proliferation . mTOR forms two multiprotein complexes, mTORC1 and mTORC2 , which have distinct roles in cellular processes .
Mode of Action
AZD2014 is a small-molecule ATP competitive inhibitor that inhibits both mTORC1 and mTORC2 complexes . It has a greater inhibitory function against mTORC1 than the clinically approved rapalogs . The inhibition of mTORC2 prevents the feedback activation of Akt signaling, which occurs when only mTORC1 is inhibited .
Biochemical Pathways
The inhibition of mTORC1 and mTORC2 by AZD2014 results in the down-regulation of the Akt/mTOR signaling pathway . This pathway contributes significantly to the activation of mTORC1 during the development of cardiac hypertrophy . mTORC2 is involved in the regulation of cell survival, growth, and proliferation in cardiomyocytes .
Pharmacokinetics
The recommended phase II dose for further evaluation of AZD2014 is 50 mg twice daily . At this dose, it has been possible to demonstrate pharmacologically relevant plasma concentrations . AZD2014 is administered orally twice a day continuously .
Result of Action
AZD2014 has broad antiproliferative effects across multiple cell lines, including ER+ breast models with acquired resistance to hormonal therapy and cell lines with acquired resistance to rapalogs . In vivo, AZD2014 induces dose-dependent tumor growth inhibition in several xenograft and primary explant models . The antitumor activity of AZD2014 is associated with modulation of both mTORC1 and mTORC2 substrates .
Biochemical Analysis
Biochemical Properties
AZD2014 interacts with the mTORC1 and mTORC2 complexes, which are multiprotein complexes involved in the regulation of cellular processes . The inhibition of these complexes by AZD2014 results in the down-regulation of the Akt/mTOR signaling pathway .
Cellular Effects
AZD2014 has broad antiproliferative effects across multiple cell lines, including ER+ breast models with acquired resistance to hormonal therapy and cell lines with acquired resistance to rapalogs . In vivo, AZD2014 induces dose-dependent tumor growth inhibition in several xenograft and primary explant models . It also attenuates cardiac hypertrophy in the Mybpc3-KO mouse model .
Molecular Mechanism
AZD2014 exerts its effects at the molecular level through the inhibition of both mTORC1 and mTORC2, which in turn results in the down-regulation of the Akt/mTOR signaling pathway . This inhibition prevents the feedback activation of Akt signaling, which occurs when only mTORC1 is inhibited .
Temporal Effects in Laboratory Settings
In laboratory settings, AZD2014 has been shown to have broad antiproliferative effects across multiple cell lines . The antitumor activity of AZD2014 is associated with modulation of both mTORC1 and mTORC2 substrates .
Dosage Effects in Animal Models
In animal models, AZD2014 induces dose-dependent tumor growth inhibition . It also attenuates cardiac hypertrophy in the Mybpc3-KO mouse model .
Metabolic Pathways
AZD2014 is involved in the mTOR pathway, a key regulatory function in cardiovascular physiology and pathology in hypertrophy . It inhibits both mTORC1 and mTORC2 complexes, which in turn results in the down-regulation of the Akt/mTOR signaling pathway .
Subcellular Localization
The subcellular localization of AZD2014 is not explicitly mentioned in the literature. As an mTOR inhibitor, it is expected to localize where mTOR complexes are found. These complexes are typically associated with cellular membranes, including the lysosomal surface, where they regulate protein synthesis and other cellular processes .
Preparation Methods
The synthesis of vistusertib involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in full . the industrial production methods typically involve advanced organic synthesis techniques, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Vistusertib undergoes various chemical reactions, primarily focusing on its interaction with biological molecules. It is known to inhibit the activity of mTOR, leading to the induction of tumor cell apoptosis and a decrease in tumor cell proliferation . Common reagents and conditions used in these reactions include specific inhibitors and cell culture conditions that mimic the physiological environment. The major products formed from these reactions are typically the downstream effects on cellular pathways, such as reduced expression of inflammatory markers and improved cellular functions .
Scientific Research Applications
Vistusertib has a wide range of scientific research applications:
Cancer Research: It has been studied extensively for its potential to inhibit tumor growth and induce apoptosis in various cancer models.
Pulmonary Inflammation and Fibrosis: This compound has shown promise in reducing pulmonary inflammation and fibrosis by modulating inflammatory and oxidative stress mediators.
Endocrine Therapy: It has been evaluated in combination with other drugs, such as anastrozole, for the treatment of hormone receptor-positive recurrent or metastatic endometrial cancer.
Cellular Signaling Studies: This compound is used to study the mTOR signaling pathway and its role in cellular growth, metabolism, and immunity.
Comparison with Similar Compounds
Vistusertib is unique in its dual inhibition of mTORC1 and mTORC2 complexes, which distinguishes it from other mTOR inhibitors like everolimus that primarily target mTORC1 . This dual inhibition provides a more comprehensive blockade of the mTOR pathway, potentially leading to more effective tumor suppression . Similar compounds include:
Everolimus: Primarily inhibits mTORC1 and is used in various cancer treatments.
Temsirolimus: Another mTORC1 inhibitor with applications in cancer therapy.
Rapamycin: The original mTOR inhibitor, primarily targeting mTORC1.
Properties
IUPAC Name |
3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFANSTBFGBAF-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143584 | |
| Record name | AZD-2014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009298-59-2 | |
| Record name | Vistusertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009298592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vistusertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11925 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-2014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1009298-59-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VISTUSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BSC3P4H5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: AZD2014 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes. [, , , , ]
ANone: Unlike rapalogs, which allosterically inhibit mTORC1, AZD2014 directly targets the kinase domain of mTOR, resulting in more potent inhibition of both mTORC1 and mTORC2. [, , ]
ANone: AZD2014 effectively inhibits phosphorylation of mTORC1 substrates p-S6K and p-4EBP1 and the mTORC2 target p-AKT (Ser473). [, , , , ]
ANone: Unlike rapalogs, AZD2014 effectively inhibits mTORC2 and prevents the feedback activation of AKT signaling. []
ANone: AZD2014 induces cell cycle arrest, inhibits cell proliferation, and promotes apoptosis and autophagy. It also impacts crucial cellular processes like protein synthesis, angiogenesis, and epithelial-mesenchymal transition (EMT). [, , , , , , , , ]
ANone: Unfortunately, the provided research does not disclose the molecular formula, weight, or spectroscopic data of AZD2014.
ANone: The provided research focuses on the biological activity and pharmacological properties of AZD2014 in the context of cancer treatment. There is no information regarding material compatibility and stability under various conditions.
ANone: AZD2014 is a kinase inhibitor and does not exhibit catalytic properties in the context of the provided research.
ANone: The research does not provide details on specific structural modifications of AZD2014 and their effects on potency or selectivity.
ANone: The research doesn't explicitly discuss specific formulation strategies for AZD2014. It refers to using an oral solution in a phase I trial, but further details regarding formulation enhancements are not provided. []
ANone: The provided research primarily focuses on the biological and pharmacological aspects of AZD2014. Information regarding specific SHE regulations is not included.
ANone: AZD2014 is rapidly absorbed after oral administration, with a short half-life of approximately 3 hours. [] The research does not provide detailed information about its distribution, metabolism, or excretion.
ANone: Research indicates that the short half-life of AZD2014 might necessitate frequent dosing or the development of formulations for sustained release to maintain therapeutic efficacy. [] More research is needed to fully understand the relationship between AZD2014's PK profile and its in vivo activity.
ANone: Research demonstrates that AZD2014 inhibits mTORC1 and mTORC2 signaling in preclinical models and patient samples. The degree of mTOR inhibition achieved in vivo is dose-dependent. [, , , , , , , , , , , ]
ANone: Researchers have used various cell-based assays, including MTT assays, clonogenic survival assays, cell cycle analyses, and flow cytometry to assess AZD2014's effects on cell viability, proliferation, apoptosis, and cell cycle progression. [, , , , , , , , ]
ANone: Preclinical studies have utilized various animal models, including xenograft models of human cancer cell lines, patient-derived xenografts (PDXs), and genetically engineered mouse models, to investigate AZD2014's antitumor efficacy. [, , , , , , , , , , ]
ANone: Yes, multiple phase I and II clinical trials have been conducted with AZD2014 in various cancer types, including breast cancer, pancreatic cancer, prostate cancer, T-ALL, B-ALL, mantle cell lymphoma, ovarian cancer, endometrial cancer, lung cancer, and meningioma. [, , , , , , , , , , ]
ANone: Clinical trials have shown that AZD2014 can inhibit mTOR signaling in patients. While some trials have shown promising antitumor activity, others have indicated limited efficacy as a single agent. The safety profile of AZD2014 is generally acceptable, with manageable adverse events. [, , , , , , , , , , ]
ANone: Research suggests potential resistance mechanisms to AZD2014, including rebound activation of AKT and FOXO, as well as ERK activation, during prolonged mTORC1/2 inhibition. []
ANone: The research indicates potential selection for SMARCA4 mutations in patients treated with AZD2014. SMARCA4 mutations are implicated in resistance to various targeted therapies, suggesting a possible mechanism of cross-resistance. [] Further research is needed to clarify the extent of cross-resistance.
ANone: While detailed toxicological data is not provided, research indicates that AZD2014 is generally well-tolerated in preclinical and clinical settings, with manageable adverse events. [, , , , , , , , , , ]
ANone: One study explored the use of rituximab (anti-CD20)-modified nanoparticles loaded with AZD2014 to enhance targeting to B lymphoma cells. [] This approach suggests the possibility of improving drug delivery and enhancing efficacy against specific cancer types.
ANone: Research suggests that low PTEN expression in tumor cells might be a predictive biomarker for AZD2014 activity in ovarian cancer. [] Additionally, the study of noninvasive pharmacodynamic markers, such as changes in phospholipid metabolites detected by magnetic resonance spectroscopy, could help monitor tumor response to AZD2014 treatment. [] More research is needed to identify reliable biomarkers for AZD2014.
ANone: Several analytical techniques are mentioned in the research, including Western blotting for protein expression analysis, flow cytometry for cell cycle analysis and apoptosis assessment, MTT assays for cell viability, and magnetic resonance spectroscopy for studying metabolic profiles. [, , , , , , , , , , , , ]
ANone: Research highlights the need for further development of noninvasive pharmacodynamic markers to monitor treatment response more effectively. [] Additionally, identifying reliable biomarkers for predicting AZD2014 efficacy and potential adverse effects requires further investigation.
ANone: AZD2014 represents a significant advancement in mTOR inhibition by targeting both mTORC1 and mTORC2 complexes, unlike first-generation rapalogs that predominantly inhibit mTORC1. [, , , , , , ] This dual targeting approach offers the potential for enhanced antitumor activity and overcoming resistance mechanisms associated with rapalogs.
ANone: Research on AZD2014 involves a synergistic interplay of disciplines, including oncology, pharmacology, immunology, molecular biology, cell biology, biochemistry, and analytical chemistry. [, , , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



